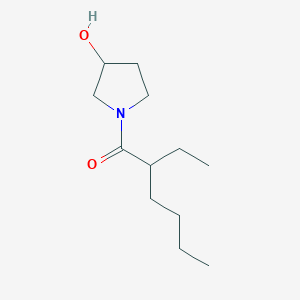

2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one

Description

Properties

IUPAC Name |

2-ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-3-5-6-10(4-2)12(15)13-8-7-11(14)9-13/h10-11,14H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZGUFFJBYDVDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)N1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one, with the molecular formula and a molecular weight of approximately 213.32 g/mol, is a compound characterized by its unique hexanone backbone and a hydroxypyrrolidine substituent. This structure suggests potential biological activity due to the presence of functional groups, particularly the ketone and hydroxyl groups, which can influence its reactivity and interactions with biological systems.

The compound's chemical structure allows for various interactions within biological systems. Its reactivity is attributed to:

- Ketone Functional Group : This can participate in nucleophilic addition reactions.

- Hydroxyl Group : This enhances solubility and may facilitate hydrogen bonding with biological macromolecules.

Potential Therapeutic Applications

- Neuroprotective Effects : Compounds with similar structures have shown neuroprotective properties, potentially through mechanisms involving anti-inflammatory pathways and modulation of neurotransmitter systems.

- Antioxidant Activity : The presence of hydroxyl groups in related compounds often correlates with antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases.

- Anticancer Properties : Similar compounds have demonstrated cytotoxicity against various cancer cell lines, suggesting that 2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one may also exhibit such properties.

Cytotoxicity Studies

A comparative analysis of similar compounds indicates that structural modifications can significantly impact biological activity. For example:

| Compound Name | Structure Features | IC50 (µg/mL) | Biological Activity |

|---|---|---|---|

| 2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one | Ethyl group + hydroxypyrrolidine | TBD | TBD |

| 2-Ethyl-1-pyrrolidin-1-ylheptan-1-one | Longer carbon chain | 75.8 - 138.5 | Antiproliferative |

| 1-(3-Hydroxypyrrolidin-1-yl)ethanone | Shorter carbon chain | TBD | TBD |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%. Further studies are needed to establish specific values for 2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one.

Mechanistic Studies

Mechanistic studies involving binding affinity to specific receptors or enzymes are crucial for understanding the therapeutic potential of this compound. Techniques such as:

- Molecular Docking Studies : To predict interactions with target proteins.

- In Vitro Assays : To evaluate cytotoxicity against cancer cell lines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the field of medicinal chemistry for the development of new therapeutic agents. The pyrrolidine moiety is known to enhance the biological activity of compounds, making it a valuable scaffold in drug design. Research has indicated that derivatives of pyrrolidine can exhibit significant activity against various diseases, including cancer and neurological disorders.

Case Study: Drug Development

In a recent study, derivatives of 2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one were synthesized and tested for their efficacy against specific cancer cell lines. Results showed promising cytotoxic effects, suggesting potential as anticancer agents .

Synthesis of Biologically Active Compounds

This compound serves as a precursor for synthesizing various biologically active derivatives. The ability to modify the hydroxypyrrolidine structure allows chemists to create new compounds with tailored pharmacological properties. This versatility is crucial in developing new drugs that target specific biological pathways .

Examples of Synthesized Derivatives:

- Pyrrolizines

- Pyrrolidine-2-one

- Prolinol derivatives

Stereoselective Synthesis

The stereogenic centers within the pyrrolidine ring make this compound suitable for stereoselective synthesis processes. This capability is essential for creating compounds with specific stereochemistry, which can significantly influence their biological activity and pharmacokinetics .

Alkaloid Synthesis

The compound can also be utilized in the synthesis of alkaloids and nitrogen-containing heterocycles through the formation of cyclic enamines via dehydration reactions. These intermediates are vital in creating a wide range of natural products and synthetic drugs.

Pharmaceutical Testing

2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one is available for pharmaceutical testing purposes. Its role as a reference compound in bioassays aids researchers in evaluating the efficacy and safety profiles of new drug candidates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one with structurally or functionally related compounds, focusing on molecular properties, stability, and synthetic pathways.

Table 1: Key Properties of Selected Pyrrolidine-Substituted Ketones

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Water Solubility (mg/L, 25°C) | Key Structural Features |

|---|---|---|---|---|---|

| 2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one* | ~255.36 (estimated) | Not reported | Not reported | Moderate (estimated) | 3-hydroxy-pyrrolidine, ethyl side chain |

| α-PHP (1-Phenyl-2-(pyrrolidin-1-yl)hexan-1-one) | 245.36 | 108.90 | 339.06 | 39.83 | Phenyl group, pyrrolidine at α-carbon |

| 6-Bromo-1-(pyrrolidin-1-yl)hexan-1-one (1w) | Not reported | Not reported | Not reported | Not reported | Bromine substituent, pyrrolidine ring |

| 3,5,5-Trimethyl-1-(pyrrolidin-1-yl)hexan-1-one (1x) | Not reported | Not reported | Not reported | Not reported | Branched alkyl chain, pyrrolidine ring |

| TTEH (2-Ethyl-1-(thieno[3,4-b]thiophen-2-yl)hexan-1-one) | Not reported | Not reported | Not reported | Low (estimated) | Thienothiophene acceptor, ethyl group |

*Estimated properties based on structural analogs.

Structural and Functional Differences

- Polarity and Solubility: The 3-hydroxypyrrolidine group in the target compound likely enhances water solubility compared to non-hydroxylated analogs like α-PHP (39.83 mg/L) . However, this may still be lower than fully hydrophilic molecules due to the ethyl and hexanone backbone.

- Chirality : Unlike α-PHP, which has a chiral center at the α-carbon , the hydroxyl group in 2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one may introduce additional stereochemical complexity, affecting receptor binding or material properties.

- Stability: Morphology-driven stability trends in related compounds (e.g., TTEH vs. DTPD) suggest that crystalline structures (as in TTEH) enhance shelf life compared to amorphous forms .

Preparation Methods

Preparation of 3-Hydroxypyrrolidine Intermediate

A key precursor in the synthesis of 2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one is 3-(R)-hydroxypyrrolidine. According to a patented process (WO1997043256A1), this intermediate can be efficiently prepared via thermal decarboxylation of cis-3-hydroxy-L-proline or trans-4-hydroxy-L-proline in alcoholic solvents without the need for catalysts. The process is summarized below:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Starting material: cis-3-hydroxy-L-proline or trans-4-hydroxy-L-proline | Suspension in an alcoholic solvent (e.g., octanol, hexanol, cyclohexanol) | Alcohols with boiling points above 120°C preferred |

| 2 | Heating and stirring under inert atmosphere (nitrogen or argon) | Temperature: 120–250°C (preferably 140–160°C) | Decarboxylation occurs, forming 3-(R)-hydroxypyrrolidine |

| 3 | Isolation | Precipitation as hydrogen halide salt, distillation, extraction, chromatography | Purification by standard organic synthesis methods |

The yield and purity depend on precise control of temperature and atmosphere. For example, heating trans-4-hydroxy-L-proline at 156°C under argon for 6 hours yielded 4% product with 89% residual starting material, indicating optimization potential.

Synthesis of the Hexanone Backbone

The hexanone moiety in the target compound, specifically 2-ethyl-1-hexanone derivatives, can be derived from 2-ethyl-1,3-hexane diol or related intermediates. One relevant synthetic route involves aldol condensation of n-butyraldehyde followed by catalytic hydrogenation, as described in patent WO1995007254A1:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Aldol condensation of n-butyraldehyde | Use of neutral phase-transfer catalyst (e.g., polyethylene glycol 400), cooled to 0–20°C | Alkali metal hydroxide catalyst added dropwise |

| 2 | Reaction temperature control | Temperature raised to 25–45°C during addition | Reaction mixture stirred for 0.2–3 hours |

| 3 | Phase separation and neutralization | Organic and aqueous phases separated; neutralized with mineral or organic acid | Removes residual catalyst and byproducts |

| 4 | Catalytic hydrogenation | Raney nickel catalyst, 30–200°C, 5–100 bar pressure (preferably 60–140°C, 10–60 bar) | Converts aldehyde intermediates to diol |

| 5 | Vacuum distillation | Boiling point ~100°C at 6 mbar | Isolates pure 2-ethyl-1,3-hexane diol with yields >55% |

This method provides a reliable route to the hexanone precursor, which can be further functionalized or coupled with the 3-hydroxypyrrolidine.

Coupling of 3-Hydroxypyrrolidine with Hexanone Derivative

While direct literature on the coupling of 3-hydroxypyrrolidine with 2-ethyl-1-hexanone to form 2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one is limited, general synthetic organic chemistry principles and related heterocyclic syntheses provide guidance:

- The coupling likely involves nucleophilic substitution or reductive amination, where the nitrogen of 3-hydroxypyrrolidine attacks the carbonyl carbon of the hexanone.

- Reaction conditions typically include mild acidic or basic catalysts, solvents such as acetone or ethanol, and controlled temperatures to avoid side reactions.

- Purification is achieved through recrystallization or chromatographic techniques.

Analogous heterocyclic coupling reactions have been successfully performed using reflux in acetone with potassium carbonate as a base, followed by purification via column chromatography.

Summary Table of Key Preparation Steps

Research Findings and Considerations

- The decarboxylation method for 3-hydroxypyrrolidine is notable for its simplicity and avoidance of catalysts, which reduces contamination and cost.

- The aldol condensation and hydrogenation route to the hexanone backbone is well-established, offering good scalability and selectivity.

- Coupling reactions involving pyrrolidine derivatives and ketones require careful control of reaction parameters to maximize yield and minimize side products.

- Purification methods such as recrystallization and silica gel chromatography are essential for obtaining high-purity final products suitable for pharmaceutical or chemical applications.

Q & A

Q. What synthetic methodologies are recommended for 2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between pyrrolidine derivatives and hexanone precursors. Optimization includes using catalysts like palladium complexes for cross-coupling, controlling reaction temperatures (e.g., 60–80°C), and selecting polar aprotic solvents (e.g., DMF or THF) to enhance yield. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is standard, followed by validation using HPLC (≥95% purity) and NMR spectroscopy (e.g., verifying the 3-hydroxypyrrolidine moiety at δ 3.5–4.0 ppm) .

Q. How should researchers characterize the purity and structural integrity of 2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one?

- Methodological Answer : Combine orthogonal analytical techniques:

- NMR (¹H/¹³C) to confirm substituent positions (e.g., ethyl group at δ 0.8–1.5 ppm, hexanone carbonyl at ~210 ppm in ¹³C).

- HPLC-MS for purity assessment and detection of trace impurities (e.g., residual solvents or unreacted intermediates).

- FT-IR to verify functional groups (e.g., hydroxyl stretch at ~3300 cm⁻¹, carbonyl at ~1700 cm⁻¹).

Reference standards (e.g., pharmacopeial guidelines) ensure consistency in quantification .

Q. What safety protocols are essential when handling 2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one in laboratory settings?

- Methodological Answer :

- Use PPE: Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure.

- Work in a fume hood to mitigate inhalation risks (Category 4 acute toxicity per CLP regulations).

- Store in airtight containers at 2–8°C to prevent degradation. Emergency protocols include immediate rinsing for spills and medical consultation for exposure .

Advanced Research Questions

Q. How does the morphological structure (crystalline vs. amorphous) of 2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one influence its stability, and what experimental approaches can assess this?

- Methodological Answer : Crystalline phases enhance shelf life by reducing molecular mobility. Techniques include:

- XRD to determine crystallinity (sharp peaks vs. broad halos).

- DSC to measure glass transition (Tg) and melting points.

- Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation (e.g., hydrolysis of the hydroxypyrrolidine group). Evidence from analogous compounds (e.g., pDTBDT-TTEH vs. pDTBDT-DTPD) highlights morphology-dependent stability .

Q. What methodological considerations are critical when investigating the biological activity of 2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one in vitro?

- Methodological Answer :

- Cell-Based Assays : Use validated cell lines (e.g., HEK293 or HepG2) with cytotoxicity controls (MTT assay).

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify IC₅₀ values.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to assess hepatic clearance.

- Target Engagement : Employ SPR or ITC to measure binding affinity to receptors (e.g., GPCRs) .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, logP) of 2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one across studies?

- Methodological Answer :

- Standardized Protocols : Follow OECD guidelines for logP determination (shake-flask method with octanol/water).

- Solubility Studies : Use buffered solutions (pH 1.2–7.4) with equilibration periods (24–72 hrs) and HPLC quantification.

- Cross-Validation : Compare results with computational models (e.g., COSMO-RS) and replicate experiments across labs to isolate methodological variables .

Q. What advanced computational strategies can predict the reactivity and metabolic pathways of 2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one?

- Methodological Answer :

- DFT Calculations : Model electron density maps to identify reactive sites (e.g., carbonyl or hydroxyl groups).

- MD Simulations : Predict binding modes with enzymes (e.g., cytochrome P450).

- In Silico Metabolism : Tools like MetaSite or GLORYx to forecast phase I/II metabolites (e.g., N-oxidation or glucuronidation) .

Methodological Best Practices

- Data Contradiction Analysis : When conflicting data arise (e.g., solubility values), perform sensitivity analyses (e.g., temperature/pH effects) and consult multi-lab collaborative studies .

- Experimental Design : Incorporate factorial designs (e.g., DoE) to optimize synthesis or stability testing, reducing resource expenditure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.